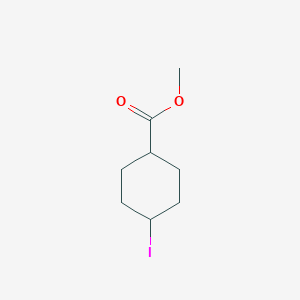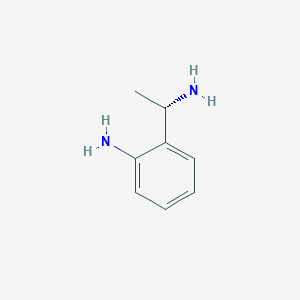
(S)-2-(1-aminoethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-aminoethyl)aniline is a chiral compound with the molecular formula C8H12N2 It is an enantiomer of 2-(1-aminoethyl)aniline, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)aniline typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-(1-nitroethyl)aniline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the nitro compound and hydrogen gas into a reactor containing the catalyst.
化学反应分析
Types of Reactions
(S)-2-(1-aminoethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学研究应用
(S)-2-(1-aminoethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (S)-2-(1-aminoethyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- ®-2-(1-aminoethyl)aniline
- (S)-3-(1-aminoethyl)aniline
- (S)-4-(1-aminoethyl)aniline
Uniqueness
(S)-2-(1-aminoethyl)aniline is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions.
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminoethyl]aniline |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m0/s1 |
InChI 键 |
QLQQOKKKXYRMRG-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1N)N |
规范 SMILES |
CC(C1=CC=CC=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
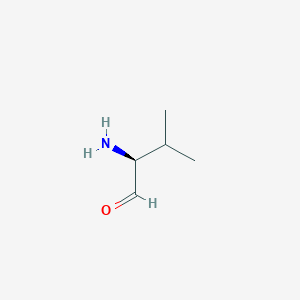
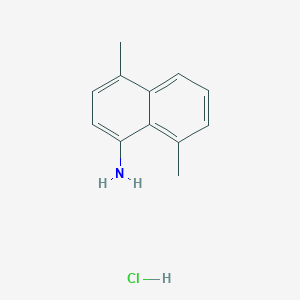
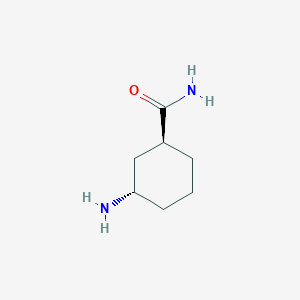
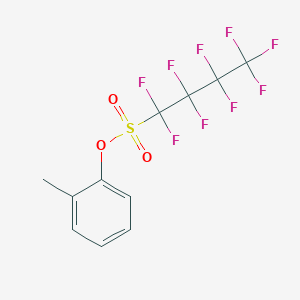
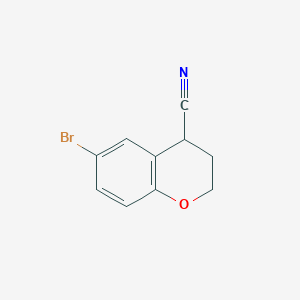
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
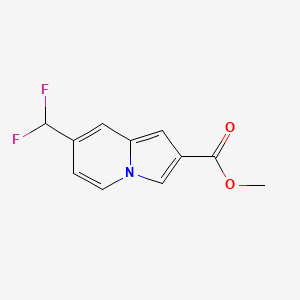
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
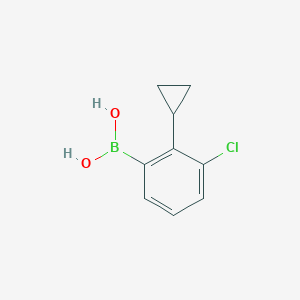
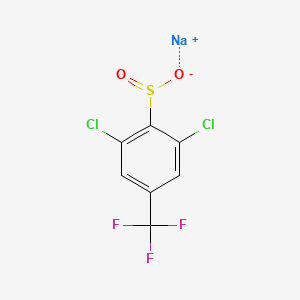
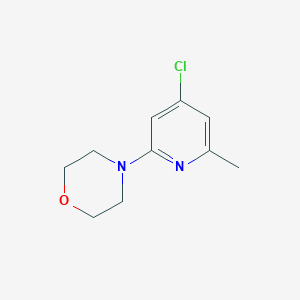
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
